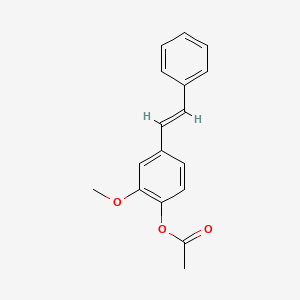

5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

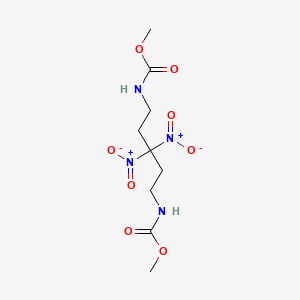

La 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-éthylhexyl)-2-thioxothiazolidin-4-one est un composé organique synthétique qui appartient à la classe des thiazolidinones

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-éthylhexyl)-2-thioxothiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés d’indole, des agents bromants et des précurseurs de thiazolidinone. Les conditions réactionnelles peuvent impliquer :

Bromation : Utilisation de brome ou de N-bromosuccinimide (NBS) pour introduire le groupe bromo.

Condensation : Combinaison de l’indole bromé avec la thiazolidinone en conditions acides ou basiques.

Purification : Techniques telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :

Réacteurs discontinus ou à écoulement continu : Pour contrôler les paramètres de réaction et améliorer l’efficacité.

Systèmes de purification automatisés : Pour une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

La 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-éthylhexyl)-2-thioxothiazolidin-4-one peut subir diverses réactions chimiques, notamment :

Oxydation : Utilisation d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Utilisation de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Réactions de substitution nucléophile ou électrophile pour modifier les groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Oxydants doux à forts sous température et pH contrôlés.

Réduction : Réducteurs dans des solvants tels que l’éthanol ou le tétrahydrofurane (THF).

Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence de catalyseurs.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :

Oxydation : Peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires.

Réduction : Peut produire des formes réduites avec des propriétés électroniques modifiées.

Substitution : Peut entraîner des dérivés substitués avec de nouveaux groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie

Catalyse : Comme ligand ou catalyseur dans les réactions organiques.

Science des matériaux : Dans le développement de nouveaux matériaux aux propriétés uniques.

Biologie

Découverte de médicaments : Composé principal potentiel pour le développement de nouveaux produits pharmaceutiques.

Sondes biologiques : Utilisé dans l’étude des voies et des mécanismes biologiques.

Médecine

Agents thérapeutiques : Étudié pour ses effets thérapeutiques potentiels dans diverses maladies.

Outils de diagnostic : Utilisé dans les tests de diagnostic et les techniques d’imagerie.

Industrie

Fabrication chimique : Comme intermédiaire dans la synthèse d’autres produits chimiques.

Agriculture : Utilisation potentielle dans les produits agrochimiques pour la lutte antiparasitaire.

Applications De Recherche Scientifique

Chemistry

Catalysis: As a ligand or catalyst in organic reactions.

Material Science: In the development of new materials with unique properties.

Biology

Drug Discovery: Potential lead compound for developing new pharmaceuticals.

Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.

Diagnostic Tools: Used in diagnostic assays and imaging techniques.

Industry

Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.

Agriculture: Potential use in agrochemicals for pest control.

Mécanisme D'action

Le mécanisme d’action de la 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-éthylhexyl)-2-thioxothiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :

Inhibition enzymatique : Liaison à et inhibition de l’activité d’enzymes spécifiques.

Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.

Expression génique : Influence sur l’expression des gènes impliqués dans divers processus biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Thiazolidinediones : Connus pour leurs propriétés antidiabétiques.

Dérivés d’indole : Largement étudiés pour leurs activités biologiques diverses.

Unicité

La 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-éthylhexyl)-2-thioxothiazolidin-4-one est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe bromo et la combinaison des fragments indole et thiazolidinone. Ces caractéristiques peuvent conférer des propriétés biologiques et chimiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Numéro CAS |

617697-00-4 |

|---|---|

Formule moléculaire |

C22H27BrN2O2S2 |

Poids moléculaire |

495.5 g/mol |

Nom IUPAC |

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18- |

Clé InChI |

OKQNQTXSEGHPLJ-HNENSFHCSA-N |

SMILES isomérique |

CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |

SMILES canonique |

CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)

![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)